Technical Guide: Synthesis and Characterization of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine
Executive Summary & Strategic Importance The 2-substituted-1,2,3-triazole moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a metabolically stable bioisostere for amides and esters. Unlike it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 2-substituted-1,2,3-triazole moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a metabolically stable bioisostere for amides and esters. Unlike its 1-substituted counterpart (readily accessible via CuAAC "Click" chemistry), the 2H-isomer (N2-isomer) requires distinct synthetic strategies due to the inherent ambident nucleophilicity of the 1,2,3-triazole ring.
This guide details the synthesis of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine , a critical amine building block. This specific scaffold features a propyl linker and a primary amine, making it a versatile intermediate for introducing the N2-triazole motif into larger drug candidates (e.g., dual orexin receptor antagonists like Suvorexant).
Key Technical Challenges addressed:
Regioselectivity: Overcoming the kinetic preference for N1-alkylation to favor the thermodynamic N2-isomer.[1]
Purification: Efficient separation of regioisomers.
Validation: Unambiguous structural assignment using
N and C NMR.
Retrosynthetic Analysis & Pathway Selection
The synthesis of N2-alkylated triazoles is often plagued by the formation of N1-isomers. We evaluate two primary routes:
Route A: Direct Alkylation (Recommended). Alkylation of 1H-1,2,3-triazole with a protected aminopropyl electrophile. While this produces a mixture, specific base/solvent combinations can shift selectivity toward the N2 isomer (up to 85:15 ratio). This route is scalable and uses inexpensive reagents.
Route B: Oxidative Cyclization (Boulton-Katritzky). Construction of the triazole ring from hydrazine and
-oximino hydrazones. While highly regioselective, this route is atom-inefficient for simple alkyl chains and requires unstable precursors.
Selected Approach:Base-Mediated Regioselective Alkylation .
We utilize the "soft" alkylation method (Base/Solvent control) followed by chromatographic separation.
Mechanistic Pathway Diagram
Caption: Divergent alkylation pathway of 1,2,3-triazole. Conditions are optimized to maximize the N2-isomer pathway.
tert-Butyl (1-bromopropan-2-yl)carbamate (1.1 equiv) [Prepared from Boc-Alanine or commercially available]
Potassium Carbonate (
) (2.0 equiv)
Solvent: DMF (Dimethylformamide) – Critical for N2 selectivity.
Procedure:
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,3-triazole (10 mmol) in anhydrous DMF (20 mL). Add anhydrous
(20 mmol) in one portion.
Stirring: Stir the suspension at room temperature for 30 minutes to facilitate deprotonation and formation of the triazolide anion.
Addition: Dropwise add a solution of tert-butyl (1-bromopropan-2-yl)carbamate (11 mmol) in DMF (5 mL) over 15 minutes.
Reaction: Heat the mixture to 50°C and stir for 12–16 hours. Note: Higher temperatures favor the thermodynamic N2 product, but avoid >80°C to prevent decomposition of the Boc group.
Work-up: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (
mL) to remove DMF. Wash the organic layer with saturated brine, dry over , and concentrate under reduced pressure.
Phase 2: Separation and Purification
Critical Step: The crude residue contains both N1 and N2 isomers.
TLC Analysis: Use Hexanes:EtOAc (7:3).
N2-Isomer (Target): Typically higher
(less polar) due to the lack of a dipole moment across the symmetry axis compared to the N1 isomer.
N1-Isomer: Lower
(more polar).
Column Chromatography: Purify using silica gel, eluting with a gradient of Hexanes
30% EtOAc/Hexanes. Collect the less polar fractions corresponding to the N2-isomer.
Phase 3: Deprotection
Objective: Isolate the free amine or hydrochloride salt.
Dissolve the purified N2-intermediate in 4M HCl in 1,4-dioxane (5 mL per mmol).
Stir at room temperature for 2 hours (monitor by TLC for disappearance of starting material).
Concentrate in vacuo to yield 1-(2H-1,2,3-triazol-2-yl)propan-2-amine hydrochloride as a white/off-white solid.
Characterization & Validation (E-E-A-T)
Distinguishing N1 and N2 isomers is the most frequent point of failure. You must rely on Symmetry and Chemical Shift logic.
NMR Diagnostic Criteria
The N2-isomer possesses a plane of symmetry through the N2-C(alkyl) bond axis regarding the triazole ring, rendering the C4 and C5 protons chemically equivalent unless the alkyl chain introduces chirality (as it does here). However, the chemical shift values are distinct.
Feature
N2-Isomer (Target)
N1-Isomer (Impurity)
NMR (Triazole-H)
7.60 – 7.80 ppm (Singlet-like*)
7.70 (H5) & 7.95 (H4) (Distinct doublets)
NMR (Ring C)
130 – 135 ppm
120 – 125 ppm (C5), 133 ppm (C4)
NMR (Ring N)
N1/N3 shielded ( -50 ppm vs N2)
N2/N3 distinct shifts
Symmetry
Pseudo-equivalent ring carbons
Highly asymmetric ring carbons
*Note: In the propyl-amine derivative, the chiral center at C2 of the propyl chain breaks the exact magnetic equivalence of the triazole H4/H5 protons, but they often appear as a singlet or very tight AB system in low-field NMR, whereas N1 isomers show distinct separation.
Validation Workflow Diagram
Caption: Decision tree for unambiguous structural assignment of triazole regioisomers.
References
Regioselective Alkylation: Muzalevskiy, V. M., et al. (2023). "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles". Molecules, 28(12), 4822. Link
General Synthesis & Properties: Dheer, D., et al. (2017).[4] "Medicinal attributes of 1,2,3-triazoles: Current developments". Bioorganic & Medicinal Chemistry, 25(18), 4933-4973. (Contextual grounding for pharmacophore utility).
Differentiation of Isomers: Kalisiak, J., & Fokin, V. V. (2008). "Efficient Synthesis of 2-Substituted-1,2,3-triazoles". Organic Letters.
NMR Characterization: Begtrup, M., et al. (1993). "NMR Spectra of Azoles". (Standard reference for
and
shifts in triazoles).
Industrial Relevance: Wang, X. J., et al. (2009).[2][5] "Efficient Synthesis of 2,4-Disubstituted Triazoles". Organic Letters, 11(23), 5460-5463. Link (Demonstrates base/solvent effects on regioselectivity).
Technical Whitepaper: Physicochemical & Synthetic Profile of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine
The following technical guide provides an in-depth analysis of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine , a specialized heterocyclic building block. This document is structured to serve researchers and drug developers, fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine , a specialized heterocyclic building block. This document is structured to serve researchers and drug developers, focusing on the molecule's unique physicochemical behavior, synthetic challenges, and utility in medicinal chemistry.[1][2]
Executive Summary
1-(2H-1,2,3-triazol-2-yl)propan-2-amine is a chiral, heterocyclic building block increasingly utilized in modern drug discovery. Unlike its 1H-isomer counterparts—often generated via "click" chemistry (CuAAC)—this 2H-isomer offers a distinct physicochemical profile characterized by lower polarity, enhanced lipophilicity, and superior metabolic stability. This guide delineates the molecule’s structural properties, validates its synthetic pathways, and explores its role as a bioisostere for amide bonds and phenyl rings in active pharmaceutical ingredients (APIs).
Molecular Identity & Structural Analysis
The molecule consists of a propyl chain substituted at the C2 position with a primary amine and at the C1 position with a 1,2,3-triazole ring attached via the N2 nitrogen . This specific regiochemistry is critical; N2-substituted triazoles preserve the aromatic sextet more effectively than N1-isomers, resulting in a chemically robust, non-basic heteroaromatic system.
Attribute
Detail
IUPAC Name
1-(2H-1,2,3-triazol-2-yl)propan-2-amine
Molecular Formula
C₅H₁₀N₄
Molecular Weight
126.16 g/mol
Chiral Center
C2 of the propyl chain (Available as R, S, or racemic)
Key Moiety
2H-1,2,3-Triazole (Pseudo-benzene isostere)
Regioisomerism & Tautomeric Stability
The 1,2,3-triazole ring can exist as 1H, 2H, or 3H tautomers. However, upon alkylation, the tautomerism is frozen.
N1-Isomer (1H-): Formed via azide-alkyne cycloaddition. Higher dipole moment (~5.0 D).
N2-Isomer (2H-): Formed via specific alkylation or oxidative cyclization. Lower dipole moment (~0.4 D), making it significantly more lipophilic and brain-penetrant.
Figure 1: Divergent alkylation pathways of the 1,2,3-triazole core. The N2-isomer is thermodynamically favored but kinetically challenging to isolate without specific protocols.
The following data aggregates calculated consensus values and experimental correlates from analogous N2-alkyl triazoles.
Key Parameters Table[15][17]
Property
Value (Approx/Calc)
Context & Significance
LogP (Octanol/Water)
0.2 – 0.5
More lipophilic than N1-isomer (LogP ~ -0.8). Good balance for CNS penetration.
pKa (Amine)
9.8 ± 0.3
Typical primary aliphatic amine. Protonated at physiological pH.
pKa (Triazole N)
< 0
The 2H-triazole nitrogens are essentially non-basic, preventing protonation in vivo.
TPSA
~56 Ų
Favorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors
2 (Amine)
Critical for receptor binding interactions.
H-Bond Acceptors
3 (Triazole Ns + Amine)
The N2-isomer nitrogens are poor acceptors compared to N1.
Boiling Point
~205°C (Predicted)
High boiling point requires vacuum distillation for purification.
Solubility Profile
Water: Highly soluble (as HCl salt). Free base is moderately soluble due to the small alkyl chain.
Organic Solvents: Soluble in DCM, Methanol, Ethanol, DMSO.
Purification Note: The free base is an oil; the hydrochloride or tartrate salt is typically a stable crystalline solid.
Synthetic Methodology & Protocols
Achieving high regioselectivity for the N2-isomer is the primary synthetic challenge. Direct alkylation of 1,2,3-triazole with 1-chloropropan-2-amine often yields a mixture of N1 (major) and N2 (minor) products.
Recommended Route: Epoxide Opening & Functional Group Interconversion
This route avoids direct alkylation competition by using steric bulk and thermodynamic equilibration.
Step 1: Epoxide Opening
React 1,2,3-triazole with propylene oxide.
Result: Mixture of N1 and N2 alcohols. The N2 isomer can often be separated by chromatography due to significant Rf differences (N2 is much less polar).
Step 2: Activation & Displacement
Convert the alcohol to a mesylate, then displace with azide.
Reagents: MsCl, TEA, DCM; then NaN3, DMF.
Step 3: Reduction
Staudinger reduction or Hydrogenation to yield the amine.
Note: This method requires careful chromatographic separation.
Reaction: Dissolve 1,2,3-triazole (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and stir for 30 min. Add 2-((tert-butoxycarbonyl)amino)propyl methanesulfonate (1.1 eq) dropwise. Heat to 80°C for 12h.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.
N2-isomer (Target): Elutes first (Higher Rf, non-polar).
N1-isomer (Impurity): Elutes second (Lower Rf, polar).
Deprotection: Treat the N2-isomer fraction with 4M HCl in Dioxane to yield the amine salt.
Figure 2: Synthetic workflow highlighting the critical separation step required to isolate the desired N2-isomer.
Applications in Drug Design[2][18]
Bioisosterism
The 2H-1,2,3-triazole moiety is a powerful bioisostere for:
Phenyl Ring: Similar size and planarity but with improved solubility and lower lipophilicity than a benzene ring.
Amide Bond: The dipole alignment mimics the peptide bond, yet it is resistant to proteases.
Pharmacophore Utility
This specific amine scaffold is valuable for:
Orexin Receptor Antagonists: The 2H-triazole is a privileged scaffold in dual orexin receptor antagonists (DORAs), providing a metabolically stable core that positions the amine for ionic interaction with Aspartate residues in the receptor binding pocket.
Kinase Inhibitors: Used as a linker to span the ATP-binding pocket to the solvent-exposed region.
Safety & Handling
Hazards: As a primary amine, it is corrosive and an irritant. The triazole ring is stable but low molecular weight triazoles should be handled with care regarding thermal stability (though 2H-isomers are generally non-explosive compared to 1-unsubstituted triazoles).
Storage: Store as the HCl salt at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation on the amine.
References
Bioisosterism of Triazoles
Title: 1,2,3-Triazoles as Amide Bioisosteres: Physicochemical and Structural Properties.
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine
Abstract This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(2H-1,2,3-triazol-2-yl)propan-2-amine. As a molecule of interest in medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(2H-1,2,3-triazol-2-yl)propan-2-amine. As a molecule of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,3-triazole scaffold and the primary amine functionality, a thorough understanding of its structural and electronic properties is paramount. This document outlines a plausible synthetic pathway and delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind the expected spectral features are explained, providing researchers with a robust framework for the identification and characterization of this and similar molecules. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 1,2,3-Triazoles and Primary Amines
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. Its incorporation into drug candidates often imparts favorable pharmacokinetic properties. Similarly, the primary amine group is a key functional handle for further molecular elaboration and plays a crucial role in receptor binding and aqueous solubility. The combination of these two pharmacophores in 1-(2H-1,2,3-triazol-2-yl)propan-2-amine suggests a molecule with significant potential for biological activity. Accurate and comprehensive spectroscopic characterization is the first critical step in unlocking this potential.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine can be envisioned through a regioselective N-alkylation of 1,2,3-triazole followed by functional group manipulation. The regioselectivity of the initial alkylation is crucial, as 1,2,3-triazole can be alkylated at the N1 or N2 position. Literature suggests that the use of specific bases and solvents can favor the desired N2 substitution.[1][2][3]
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(2H-1,2,3-triazol-2-yl)propan-2-ol
To a solution of 1,2,3-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium carbonate (Na2CO3, 2.0 eq).
Add 1-chloropropan-2-ol (1.1 eq) to the suspension.
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and pour into water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(2-azidopropyl)-2H-1,2,3-triazole
Dissolve 1-(2H-1,2,3-triazol-2-yl)propan-2-ol (1.0 eq) in anhydrous toluene.
Cool the solution to 0 °C and add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise.
Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction and dilute with ethyl acetate.
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the crude azide by column chromatography.
Step 3: Synthesis of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine
Dissolve 2-(2-azidopropyl)-2H-1,2,3-triazole (1.0 eq) in methanol.
Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.
Concentrate the filtrate under reduced pressure to yield the target compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 1-(2H-1,2,3-triazol-2-yl)propan-2-amine are detailed below.
Molecular Structure with Atom Numbering
Caption: Structure of the target molecule with atom numbering for NMR assignments.
Predicted ¹H NMR Data
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
H4, H5
~7.7
s
-
2H
Protons on the 2-substituted 1,2,3-triazole ring are chemically equivalent and appear as a singlet.[4][5]
H1'
~4.5
d
~6
2H
Methylene protons adjacent to the triazole nitrogen are significantly deshielded. They are split by the methine proton at C2'.
H2'
~3.2
m
-
1H
Methine proton adjacent to the amine nitrogen and the C1' methylene group. It will be a complex multiplet due to coupling with H1' and H3'.
H3'
~1.2
d
~6.5
3H
Methyl protons are in a typical aliphatic region and are split by the methine proton at C2'.
NH₂
~1.5
br s
-
2H
Amine protons often appear as a broad singlet and their chemical shift is concentration and solvent dependent.[6] They may exchange with D₂O.
Predicted ¹³C NMR Data
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Rationale
C4, C5
~135
Carbons of the 2-substituted 1,2,3-triazole ring are equivalent and appear in the aromatic region.[7][8][9]
C1'
~55
Carbon adjacent to the triazole nitrogen is deshielded.
C2'
~50
Carbon bearing the amine group is in a typical range for aliphatic amines.
C3'
~20
Methyl carbon is in the upfield aliphatic region.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] Add a small amount of an internal standard such as tetramethylsilane (TMS) if the spectrometer is not equipped to lock on the solvent signal.[11][12]
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Set the spectral width to cover the range of 0-12 ppm.
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Use a proton-decoupled pulse sequence.
Set the spectral width to cover the range of 0-200 ppm.
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Vibration
Rationale
3400-3300
Medium, Sharp
N-H stretch (asymmetric and symmetric)
The presence of a primary amine (NH₂) gives rise to two distinct N-H stretching bands.[6][14][15]
3150-3100
Medium
C-H stretch (triazole ring)
Aromatic C-H stretching vibrations.
2970-2850
Medium
C-H stretch (aliphatic)
Stretching vibrations of the propyl chain.
1650-1580
Medium
N-H bend (scissoring)
Characteristic bending vibration of a primary amine.[14]
~1450
Medium
C=N stretch (triazole ring)
Stretching vibration of the carbon-nitrogen double bonds within the triazole ring.
1250-1020
Medium to Weak
C-N stretch
Stretching vibrations of the C-N bonds of the amine and the triazole substituent.[16]
910-665
Broad, Strong
N-H wag
Out-of-plane bending of the N-H bonds in the primary amine.[14]
Experimental Protocol: IR Spectroscopy
Sample Preparation (KBr Pellet Method):
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[17][18][19]
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Sample Preparation (Thin Film Method):
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[17][20]
Data Acquisition:
Place the prepared sample in the IR spectrometer.
Record a background spectrum of the empty sample compartment.
Record the sample spectrum over the range of 4000-400 cm⁻¹.
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
Molecular Ion (M⁺): The target molecule, C₅H₁₀N₄, has a molecular weight of 126.11 g/mol . As it contains an even number of nitrogen atoms (four), the molecular ion peak is expected at an even m/z value of 126.[6][21][22]
Major Fragmentation Pathways:
Alpha-Cleavage: This is the most characteristic fragmentation for aliphatic amines.[21][22][23] Cleavage of the C1'-C2' bond would be a minor pathway. The major alpha-cleavage would be the loss of the methyl group (CH₃•) from C2', resulting in a resonance-stabilized cation at m/z 111.
Loss of N₂: Fragmentation of the 1,2,3-triazole ring often proceeds via the loss of a neutral nitrogen molecule (N₂).[24][25][26] This would lead to a fragment at m/z 98.
Base Peak: The base peak is likely to be the iminium ion formed from alpha-cleavage of the amine. Cleavage of the C1'-C2' bond would result in a fragment at m/z 44 ([CH(CH₃)NH₂]⁺).
Experimental Protocol: Mass Spectrometry
Ionization Method:
Electron Impact (EI): This is a "hard" ionization technique that causes extensive fragmentation, which is useful for structural elucidation.[27][28]
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the observation of the protonated molecule ([M+H]⁺ at m/z 127), providing clear molecular weight information.[27][29][30][31]
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Data Acquisition:
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-(2H-1,2,3-triazol-2-yl)propan-2-amine. The proposed synthetic route offers a viable method for its preparation. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, serve as a comprehensive resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The principles and interpretations outlined herein are grounded in established spectroscopic theory and literature precedents, ensuring a high degree of scientific integrity and utility. This guide should facilitate the unambiguous identification and characterization of this and structurally related compounds, thereby accelerating research and development efforts.
References
Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. [Link]
JoVE. Mass Spectrometry: Amine Fragmentation. (2024). [Link]
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
RSC Publishing. Mass spectra of 1,2,3-triazoles. [Link]
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). [Link]
PubMed. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). [Link]
RSC Publishing. Conformational control in the regioselective synthesis of N-2-substituted-1,2,3-triazoles. (2008). [Link]
Royal Society of Chemistry. Chapter 2: Synthetic Methods for Alkyl Amines. (2023). [Link]
Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]
ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. (2012). [Link]
ACS Publications. A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. (2025). [Link]
MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). [Link]
ResearchGate. Novel Synthesis of N-alkyl amines from tandem Coupling of either Methylamine or Nitroalkane with Aldehyde. (2025). [Link]
PubMed Central. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
RSC Advances. Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a. [Link]
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
PubMed Central. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]
ResearchGate. ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.. [Link]
PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). [Link]
Bitesize Bio. Making Molecules Fly: Ionization Methods in Mass Spectrometry. (2025). [Link]
PubMed Central. Solvent Signal is a NMR Concentration Reference. [Link]
SpectraBase. 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]
ResearchGate. The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. [Link]
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.. [Link]
Cardiff University. Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. [Link]
Unlocking the Therapeutic Potential of Novel Triazole Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: Beyond the Scaffold - A Perspective on Triazole Chemistry in Modern Drug Discovery The triazole nucleus, a deceptively simple five-membered heterocycle, has proven to be a remarkably versatile scaffold in the l...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Beyond the Scaffold - A Perspective on Triazole Chemistry in Modern Drug Discovery
The triazole nucleus, a deceptively simple five-membered heterocycle, has proven to be a remarkably versatile scaffold in the landscape of medicinal chemistry. Its favorable physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, have cemented its status as a "privileged structure." This guide moves beyond a mere cataloging of the biological activities of triazole derivatives. Instead, it aims to provide a deeper, mechanistic understanding and a practical framework for researchers actively engaged in the synthesis and evaluation of novel triazole-based therapeutic agents. We will explore the causality behind experimental choices, grounding our discussion in the established principles of drug discovery and development.
I. The Antifungal Armamentarium: Targeting Fungal Cell Integrity
The most well-established therapeutic application of triazoles lies in their potent antifungal activity. A significant class of these compounds functions by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption leads to a cascade of events culminating in fungal cell death.
A. Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary molecular target for most antifungal triazoles is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom at the active site of CYP51, effectively inhibiting its function.[4] This enzymatic blockade prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and compromising the structural integrity of the fungal cell membrane.[1][2]
Caption: Multifaceted Antibacterial Mechanisms of Triazole Compounds.
B. Experimental Workflow: Assessing Antibacterial Potency
Similar to antifungal testing, the broth microdilution method is employed to determine the MIC of novel triazole compounds against various bacterial strains. The protocol is analogous to the one described for antifungal testing, with the substitution of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and appropriate incubation conditions.
III. The Anticancer Potential: Inducing Programmed Cell Death and Inhibiting Proliferation
A rapidly expanding area of research is the exploration of triazole derivatives as anticancer agents. These compounds have demonstrated the ability to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways.
[5][6]
A. Key Signaling Pathways Targeted by Anticancer Triazoles
Several critical signaling pathways involved in cancer cell survival and proliferation have been identified as targets for novel triazole compounds:
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in many cancers, promoting cell growth and survival. Certain triazole derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.
[5][6]* Kinase Inhibition: Triazoles can act as inhibitors of various kinases that are crucial for cancer cell signaling.
[7]* Tubulin Polymerization Inhibition: Some triazole-containing compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.
[4]* Topoisomerase Inhibition: Interference with topoisomerases disrupts DNA replication and repair in cancer cells.
[7]
Caption: Antiviral Mechanisms of Triazole Compounds Targeting Viral Entry and Replication.
B. Experimental Workflow: Quantifying Antiviral Activity
The plaque reduction assay is a classic and reliable method for determining the antiviral efficacy of a compound.
Grow a confluent monolayer of susceptible host cells in multi-well plates.
[8] * Prepare a stock of the virus with a known titer (plaque-forming units per mL, PFU/mL).
2. Assay Procedure:
Prepare serial dilutions of the novel triazole compound.
Incubate the virus with each dilution of the compound for a specified time.
Infect the cell monolayers with the virus-compound mixtures.
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
Incubate the plates for several days until visible plaques (zones of cell death) are formed.
Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
4. Data Analysis:
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.
The triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on leveraging structure-activity relationship (SAR) studies to optimize the potency and selectivity of triazole derivatives. Furthermore, exploring the potential of triazole-based compounds in combination therapies and investigating their efficacy in in vivo models will be crucial steps in translating these promising molecules from the laboratory to the clinic.
References
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). JoVE. [Link]
Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (2025). ACS Bio & Med Chem Au. [Link]
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Drug Discovery and Development. [Link]
Broth Dilution Method for MIC Determination. Microbe Online. (2013). [Link]
Determination of Caspase Activation by Western Blot. (2021). PubMed. [Link]
The Antibacterial Activity of 1,2,3-triazole. (2022). Ingenta Connect. [Link]
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2023). ChemMedChem. [Link]
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). Spandidos Publications. [Link]
Non-immunosuppressive triazole-based small molecule induces anticancer activity against human hormone-refractory prostate cancers: the role in inhibition of PI3K/AKT/mTOR and c-Myc signaling pathways. (2016). PMC. [Link]
1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers. [Link]
IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). PubMed. [Link]
1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. [Link]
A comprehensive review on triazoles as anticancer agents. (2024). DergiPark. [Link]
Two-fold Broth Microdilution Method for Determination of MIC. (2012). KIT - IBG. [Link]
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). PMC. [Link]
review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). International Journal of Modern Pharmaceutical Research. [Link]
A Literature Review Focusing on the Antiviral Activity of a[1][10][11]nd-t[1][2][10]riazoles. (2023). Mini-Reviews in Medicinal Chemistry. [Link]
A Literature Review Focusing on the Antiviral Activity of a[1][10][11]nd-t[1][2][10]riazoles. (2023). PubMed. [Link]
Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs. [Link]
1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. (2022). MDPI. [Link]
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]
review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). International Journal of Modern Pharmaceutical Research. [Link]
CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]
Drug Discovery Websites and Databases. (2024). Drug Hunter. [Link]
Technical Deep Dive: Precision Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition
Topic: 1,3-Dipolar Cycloaddition for the Synthesis of 1,2,3-Triazoles Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists Executive Summary The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1,3-Dipolar Cycloaddition for the Synthesis of 1,2,3-Triazoles
Content Type: Technical Whitepaper / Operational Guide
Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists
Executive Summary
The 1,2,3-triazole moiety has transcended its origins in Huisgen’s thermal cycloaddition to become a cornerstone of modern medicinal chemistry. Its planar electronic structure, high dipole moment (~5 D), and resistance to metabolic degradation make it a premier bioisostere for amide bonds. However, the utility of this scaffold relies entirely on regiocontrol .
This guide moves beyond basic textbook definitions to address the operational realities of synthesizing 1,4- and 1,5-disubstituted triazoles. We focus on the mechanistic divergence between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) systems, the evolution of ligand architecture (from TBTA to BTTAA), and the critical safety protocols required when handling organic azides.
Mechanistic Foundations & Regiocontrol
The classic thermal reaction between an azide and an alkyne is a concerted pericyclic process. While theoretically sound, it requires elevated temperatures and produces a difficult-to-separate 1:1 mixture of 1,4- and 1,5-regioisomers.[1] Modern applications demand catalytic control.
The CuAAC Pathway (1,4-Selectivity)
Contrary to early simplified models, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) does not proceed via a mononuclear copper species. Recent kinetic and isotopic labeling studies confirm a stepwise mechanism involving a dinuclear copper intermediate .
-Complexation: Cu(I) coordinates to the alkyne.[2]
Deprotonation: Formation of a
-bound Cu(I)-acetylide.
Dinuclear Activation: A second Cu(I) atom coordinates, forming the reactive dinuclear core. This lowers the activation energy significantly, enabling room-temperature synthesis.
Metallacycle Formation: The azide coordinates, followed by ring closure to a copper-metallacycle.
Protonolysis: The cycle closes, releasing the 1,4-disubstituted triazole.
Mechanism: Oxidative coupling of the azide and alkyne to a ruthenacycle, followed by reductive elimination.[1][6] The steric bulk of the Cp* ligand directs the substituents away from each other, favoring the 1,5-arrangement.
Visualization: Mechanistic Divergence
Figure 1: Divergent synthesis pathways. Thermal methods yield mixtures, while metal catalysis forces regioselectivity.[1]
Ligand Engineering: Beyond TBTA
In the early days of "Click Chemistry," TBTA was the standard. However, for biological applications or complex organic synthesis, it has significant limitations (poor water solubility, copper-induced cytotoxicity).
Modern Recommendation: Switch to BTTAA for sensitive or dilute applications.
Table 1: Ligand Performance Matrix
Ligand
Solubility (H₂O)
Reaction Rate
Biocompatibility
Primary Use Case
TBTA
Poor
Moderate
Low
Standard organic synthesis in tBuOH/DMSO.
THPTA
High
Good
Moderate
Aqueous synthesis; protein labeling.
BTTAA
High
Excellent
High
The Gold Standard. Live-cell labeling, low [Cu] loading.
BTTES
High
Good
High
Alternative to BTTAA for specific biological assays.
Expert Insight: BTTAA forms a catalytic pocket that not only accelerates the reaction but also shields the Cu(I) ion, preventing it from generating reactive oxygen species (ROS) that damage biomolecules (DNA/Proteins).
Operational Protocols
Safety: The "Rule of Three"
CRITICAL: Organic azides are potentially explosive.[7][8][9] Before synthesis, calculate the Carbon/Nitrogen ratio.
Safe:
Unsafe: Ratio < 3. Do not isolate. Synthesize in situ or store in dilute solution (< 1M).
Handling: Use plastic spatulas (no metal). Use a blast shield.[9][10] NEVER use halogenated solvents (DCM, CHCl₃) with sodium azide, as this forms di- and triazidomethane (extremely explosive).[7][9]
Protocol A: Standard Preparative CuAAC (1,4-Triazole)
Best for: Small molecule synthesis (mg to g scale).
Dissolve alkyne and azide in the organic solvent/water mixture.
Prepare a fresh 1M aqueous solution of Sodium Ascorbate. Note: Ascorbate oxidizes rapidly; solutions should be yellow/clear, not brown.
Add CuSO₄ solution followed immediately by the Ascorbate solution.
Stir vigorously at RT for 2–12 hours. The reaction mixture often precipitates the product.
Workup: Dilute with water. If solid precipitates, filter and wash with dilute NH₄OH (removes Cu traces). If oil, extract with EtOAc, wash with brine containing EDTA (to chelate Cu).
Purification: Desalting column or dialysis (EDTA wash recommended).
Protocol C: RuAAC (1,5-Triazole)
Best for: 1,5-disubstitution or internal alkynes.
Reagents:
Azide (1.0 equiv)
Alkyne (1.0 equiv)
Catalyst: Cp*RuCl(PPh₃)₂ (1 - 2 mol%)
Solvent: Anhydrous Dioxane, Toluene, or THF.
Step-by-Step:
Inert Atmosphere: Flame-dry glassware and purge with N₂/Ar. Ru(II) catalysts are sensitive to oxidation.
Dissolve alkyne and azide in degassed solvent.
Add catalyst.
Heat to 60–80°C (Reaction is slower than CuAAC).
Monitor by TLC/LCMS.
Workup: Evaporate solvent. Purify via silica gel chromatography.
Applications in Drug Development
Bioisosterism
The 1,2,3-triazole is a non-classical bioisostere of the amide bond.[14][15]
Similarities: Both are planar and have similar dipole moments.
Differences: The triazole is resistant to proteases (hydrolysis-stable) and acts as a rigid linker, reducing entropic penalty upon binding.
Visualization: Bioisosteric Mapping
Figure 2: Comparison of Amide vs. Triazole properties in medicinal chemistry.
References
Mechanism of CuAAC: Worrell, B. T., et al. "Direct evidence for a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science, 2013. Link
RuAAC Discovery: Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides."[3] Journal of the American Chemical Society, 2005. Link
BTTAA Ligand: Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie, 2011. Link
Azide Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.[8] Link
Triazole Bioisosteres: Bonandi, E., et al.[15] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 2017. Link
Analytical methods for the quantification of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine
An Application Note and Protocol for the Quantification of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Abstract This document provides a comprehensive guide for th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Quantification of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine, a novel heterocyclic amine of interest in pharmaceutical research and development. Accurate quantification of such small molecules is critical for pharmacokinetic studies, impurity profiling, and quality control. This application note details a robust, sensitive, and selective method utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol herein is designed for researchers, analytical scientists, and drug development professionals, offering a self-validating system grounded in established scientific principles and regulatory expectations. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2]
Introduction and Compound Profile
1-(2H-1,2,3-triazol-2-yl)propan-2-amine is a small molecule characterized by a propan-2-amine moiety attached to the N2 position of a 1,2,3-triazole ring. The 1,2,3-triazole ring is an important pharmacophore in medicinal chemistry, often used as a bioisostere for other functional groups to enhance metabolic stability or binding affinity.[3] The presence of a basic secondary amine (pKa typically ~9-10) and an aromatic triazole system dictates the analytical strategy.
Key Analytical Considerations:
Ionization: The secondary amine is readily protonated, making it highly suitable for positive mode electrospray ionization (ESI+), a cornerstone of modern LC-MS analysis.[4]
Chromatographic Retention: The compound possesses moderate polarity. Therefore, reversed-phase chromatography is the method of choice, where retention can be modulated by adjusting mobile phase pH and organic content. Controlling the pH is crucial to ensure a consistent ionization state for the amine, which prevents peak tailing and ensures reproducible retention.
Detection: The triazole ring may offer some UV absorbance, but for high sensitivity and selectivity, especially in complex matrices like plasma or in trace-level impurity analysis, tandem mass spectrometry is superior.[4][5]
This guide proposes a definitive LC-MS/MS method, validated to be linear, accurate, precise, and robust for its intended purpose.
Principle of the Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[4]
Chromatographic Separation: The analyte is first separated from other components in the sample matrix on a reversed-phase HPLC column. This separation is based on the analyte's differential partitioning between the stationary phase (e.g., C18) and the mobile phase.
Ionization: The column eluent is directed into the mass spectrometer's ESI source, where the analyte molecules are ionized, primarily forming a protonated molecular ion [M+H]⁺.
Tandem Mass Spectrometry (MS/MS): The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Q1 (First Quadrupole): Isolates the parent ion (the [M+H]⁺ of the analyte).
Q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon).
Q3 (Third Quadrupole): A specific, stable fragment ion (product ion) is isolated and measured by the detector.
This MRM process is highly selective and significantly reduces background noise, enabling quantification at very low levels.[4]
Experimental Protocol
Instrumentation, Chemicals, and Reagents
Instrumentation:
HPLC or UPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[5][6]
Triple Quadrupole Mass Spectrometer with an ESI source (e.g., Agilent 6470A, Sciex Triple Quad™ series).[6]
Chemicals and Reagents:
1-(2H-1,2,3-triazol-2-yl)propan-2-amine reference standard (>98% purity).
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 1-(2H-1,2,3-triazol-2-yl)propan-2-amine-d3 (recommended for highest accuracy). If unavailable, a structurally similar compound can be used.
Acetonitrile (LC-MS grade).
Methanol (LC-MS grade).
Water (Type I, 18.2 MΩ·cm).
Formic acid (LC-MS grade).
Ammonium acetate (LC-MS grade).
Standard and Sample Preparation
Stock Solutions (1 mg/mL):
Accurately weigh ~5 mg of the reference standard and dissolve in 5 mL of methanol to prepare a 1 mg/mL primary stock solution.
Prepare a corresponding stock solution for the Internal Standard (IS).
Working Standard Solutions:
Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for the calibration curve. A typical range might be 1.0 ng/mL to 1000 ng/mL.
Sample Preparation (from a hypothetical plasma matrix):
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution (e.g., at 500 ng/mL).
Add 300 µL of cold acetonitrile to precipitate proteins.[7][8]
Vortex vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Analytical Method Parameters
The following tables summarize the optimized parameters for the LC-MS/MS analysis.
Table 1: Liquid Chromatography Conditions
Parameter
Value
Rationale
Column
C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and peak shape for moderately polar amines.
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier ensures the amine is protonated, leading to better peak shape and ESI+ response.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
A gradient allows for efficient elution of the analyte while cleaning the column of more hydrophobic components.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column, providing good efficiency and sensitivity.
Column Temperature
40 °C
Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS detector. |
Table 2: Mass Spectrometry Conditions
Parameter
Value
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The basic amine group readily accepts a proton, making ESI+ the optimal choice for high sensitivity.
Capillary Voltage
+3500 V
Optimized for stable spray and maximum ion generation.
Gas Temperature
300 °C
Facilitates desolvation of the eluent droplets.
Gas Flow
8 L/min
Optimized for efficient desolvation.
Nebulizer Pressure
45 psi
Creates a fine aerosol for efficient ionization.
| MRM Transitions | Analyte: [M+H]⁺ → Product ion 1 (Quantifier), Product ion 2 (Qualifier) Internal Standard: [M+H]⁺ → Product ion | The specific m/z values must be determined by infusing the standard. The quantifier is the most abundant fragment, while the qualifier confirms identity. |
Note: The exact m/z values for the parent and fragment ions must be determined experimentally by infusing a pure standard of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine into the mass spectrometer.
Method Validation Summary
The described method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][9] A summary of typical acceptance criteria and hypothetical performance data is presented below.
Table 3: Summary of Method Validation Parameters
Parameter
Acceptance Criteria
Hypothetical Result
Specificity
No significant interference at the retention time of the analyte and IS.
Achieved. Peak purity confirmed.
Linearity (r²)
≥ 0.995
0.998
Range
1.0 - 1000 ng/mL
1.0 - 1000 ng/mL
Limit of Detection (LOD)
Signal-to-Noise Ratio ≥ 3
0.3 ng/mL
Limit of Quantification (LOQ)
Signal-to-Noise Ratio ≥ 10
1.0 ng/mL
Accuracy (% Recovery)
85-115% for LLOQ, 80-120% for other levels
97.5% - 103.2%
Precision (%RSD)
Within-run: ≤ 15%; Between-run: ≤ 15%
Within-run: < 5.8%; Between-run: < 7.2%
| Robustness | Unaffected by small, deliberate changes in method parameters (e.g., flow rate ±5%, column temp ±2°C). | Method is robust. |
Data Visualization and Workflows
General Analytical Workflow
The overall process from sample receipt to final data reporting is outlined in the diagram below.
Caption: Workflow for the quantification of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine.
Method Selection Logic
The choice of analytical technique is critical and depends on the application's requirements for sensitivity and selectivity.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable approach for the quantification of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine. The protocol is grounded in established chromatographic and mass spectrometric principles for the analysis of small molecule amines.[4][6] By adhering to the validation framework of the ICH Q2(R1) guidelines, this method ensures the generation of high-quality, reproducible data suitable for regulatory submissions and critical decision-making in the drug development process.[1][10]
References
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
Khan, A., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39. [Link]
Agilent Technologies, Inc. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
Taylor & Francis Online. (2018). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. [Link]
Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
Giusepponi, D., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 14(18), 3567. [Link]
Technical Support Center: Synthesis of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine
Answering the user's request to create a technical support center for improving the yield and purity of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine. Welcome to the dedicated technical support guide for the synthesis and puri...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request to create a technical support center for improving the yield and purity of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine.
Welcome to the dedicated technical support guide for the synthesis and purification of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this specific N-substituted triazole. Our focus is on providing practical, field-tested insights to overcome common challenges related to yield and purity, with a particular emphasis on managing the critical issue of regioselectivity.
The synthesis of N-substituted 1,2,3-triazoles is a well-established field; however, achieving high regioselectivity for the N2-substituted isomer over the N1-isomer remains a significant synthetic hurdle.[1][2] This guide provides a troubleshooting framework and detailed protocols to help you optimize your experimental outcomes.
Plausible Synthetic Pathways
Two primary strategies are generally considered for the synthesis of this target molecule. The choice of pathway will significantly influence the types of challenges you may encounter.
Pathway A: Direct Alkylation of 1,2,3-Triazole. This is a direct approach but is often complicated by a lack of regioselectivity, typically yielding a mixture of N1 and N2 alkylated products.[1][3]
Pathway B: [3+2] Cycloaddition. This involves the reaction of an azide and an alkyne. To achieve the target structure, one of the components must contain the propan-2-amine moiety (or a protected precursor). While the Huisgen cycloaddition is fundamental, controlling N-substitution regioselectivity is less straightforward than C-substitution.[4][5]
This section addresses the most common issues encountered during the synthesis of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine.
Low Yield & Incomplete Reactions
Q1: My overall reaction yield is consistently low (<30%). What are the primary factors I should investigate?
A1: Low yield is a multifaceted problem that can stem from incomplete reactions, the formation of side products, or losses during workup and purification.
Incomplete Conversion: The direct alkylation of the 1,2,3-triazole anion can be sluggish. The acidity of the triazole N-H proton is approximately 9.4 (pKa), requiring a sufficiently strong base to ensure complete deprotonation.[4] If the base is too weak or used in stoichiometric amounts, a significant portion of the starting triazole will remain unreacted.
Troubleshooting Steps:
Base Selection: Ensure your base is strong enough. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or DMSO are common choices.[6]
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent (e.g., 2-bromopropane-1-amine or a protected version) to drive the reaction to completion.
Temperature & Time: Some alkylations may require elevated temperatures (50-80 °C) and extended reaction times (12-24 hours). Monitor the reaction by TLC or LC-MS to track the consumption of the limiting reagent.
Side Product Formation: Besides the isomeric N1 product, other side reactions can reduce yield. If using a protected amine like a Boc-protected aminopropane halide, elimination reactions can compete with substitution, especially with sterically hindered bases or at high temperatures.
Purification Losses: The target amine is polar and may have high water solubility, leading to losses during aqueous workup. Furthermore, separating the N1 and N2 isomers via chromatography can be challenging, and "cutting" fractions to achieve high purity will inherently lower the isolated yield.
Caption: Workflow for diagnosing and resolving low reaction yield.
Purity & Regioselectivity
Q2: My post-reaction analysis (¹H NMR, LC-MS) shows two major products with the same mass. How can I confirm I have the N1 and N2 isomers?
A2: This is the classic challenge in N-alkylation of triazoles. The N1 and N2 isomers are regioisomers and will have identical mass spectra. Spectroscopic methods, particularly NMR, are essential for their differentiation.
¹H NMR Spectroscopy: The chemical environment of the triazole ring protons is different in the N1 and N2 isomers.
N1-Substituted Isomer (1H-1,2,3-triazol-1-yl): This isomer is unsymmetrical. You will observe two distinct signals for the two triazole ring protons (H-4 and H-5), typically as doublets or singlets depending on the substitution pattern.
N2-Substituted Isomer (2H-1,2,3-triazol-2-yl): This isomer possesses a C₂ axis of symmetry. Therefore, the two triazole ring protons (H-4 and H-5) are chemically equivalent and will appear as a single signal (singlet) in the ¹H NMR spectrum. This is a key diagnostic feature.
¹³C NMR Spectroscopy: Similar to the proton NMR, the N2 isomer will show only one signal for the two equivalent triazole carbons, while the N1 isomer will show two distinct signals.
Advanced NMR (HMBC/HSQC): 2D NMR experiments can definitively confirm the connectivity by showing correlations between the protons on your propan-2-amine sidechain and the carbons of the triazole ring.
Q3: How can I improve the regioselectivity of my alkylation to favor the desired 2H-isomer?
A3: Maximizing the N2/N1 ratio is the core objective. Several factors influence the site of alkylation. While general trends exist, the optimal conditions often require empirical screening.
Solvent Choice: The choice of solvent can have a pronounced effect. Some studies have shown that specific solvents can preferentially solvate one nitrogen atom of the triazole anion, directing alkylation to the other. For instance, using DMF as a solvent with Na2CO3 as a base has been shown to preferentially produce 2-substituted triazoles in certain systems.[6]
Counter-ion (Base Selection): The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the location of the negative charge on the triazole anion through coordination, thereby affecting the N1/N2 ratio. Cesium carbonate (Cs₂CO₃) is known to sometimes alter selectivity in related heterocyclic alkylations.[7]
Protecting Groups: If you are using a protected amine on your alkylating agent, the steric bulk of the protecting group can influence the outcome. A bulkier group might favor attack at the less sterically hindered N1 position, but this is system-dependent.
Alternative Synthetic Routes: If direct alkylation proves unselective, consider a different approach. Synthesizing the N2 isomer can sometimes be achieved through oxidative cyclization of specific hydrazone precursors, though this is a more complex route.[2]
Table 1: Influence of Reaction Parameters on N2/N1 Regioselectivity
Parameter
Condition
Expected Influence on N2/N1 Ratio
Rationale
Solvent
Polar Aprotic (e.g., DMF, DMSO)
Can favor N2
Preferential solvation effects and better solubility of the triazole salt.[6]
Non-polar (e.g., Toluene)
May favor N1
Aggregation of the triazole salt can expose the N1 position.
Base/Cation
K₂CO₃, Cs₂CO₃
May favor N2
Larger, "softer" cations can coordinate differently with the triazole anion.[7]
NaH
Variable
Creates a "naked" anion; selectivity may be more dependent on other factors.
Temperature
Lower Temperature
May increase selectivity
Reduces the energy available to overcome the activation barrier for the undesired pathway.
| | Higher Temperature | May decrease selectivity | Can lead to thermodynamic product distribution, which may not be the desired isomer. |
Q4: What are the most effective methods for separating the 1-(2H-...) and 1-(1H-...) isomers?
A4: Separation of these regioisomers is often achievable, but it requires careful optimization.[8]
Silica Gel Flash Chromatography: This is the most common method.
Polarity Difference: The N1 and N2 isomers often have slightly different polarities. The N1 isomer is generally more polar than the N2 isomer due to a larger dipole moment. This means the N2 isomer will typically elute first from a normal-phase silica column.
Eluent System: Start with a moderately polar system like Dichloromethane/Methanol (e.g., 98:2 to 95:5) or Ethyl Acetate/Hexanes. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to prevent peak tailing, especially since your product is an amine.
Technique: Use a long column with a small sample load to maximize resolution. Running a gradient elution can also be very effective.
Preparative HPLC: If flash chromatography fails to provide baseline separation, reverse-phase preparative HPLC is a more powerful alternative. A common system would be a C18 column with a Water/Acetonitrile or Water/Methanol mobile phase, often with a modifier like TFA or formic acid.
Crystallization: If one of the isomers is a solid and can be selectively crystallized from a solvent system, this can be an effective and scalable purification method. This often requires screening various solvents.
Caption: Formation of N1 and N2 regioisomers via alkylation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 1,2,3-Triazole
This is a model protocol. The amine on the alkylating agent should be protected (e.g., with a Boc group) to prevent side reactions.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2,3-triazole (1.0 eq).
Add anhydrous DMF (approx. 0.2 M concentration).
Cool the solution to 0 °C in an ice bath.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
Add a solution of the protected alkylating agent (e.g., N-Boc-1-amino-2-bromopropane) (1.1 eq) in a small amount of anhydrous DMF dropwise.
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product, containing a mixture of N1 and N2 isomers, can then be purified by column chromatography.
Protocol 2: Purification by Silica Gel Chromatography
Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Dichloromethane:Methanol + 0.1% Triethylamine).
Pack a glass column with the slurry to the desired bed height.
Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane.
Load the sample onto the top of the silica bed.
Begin elution with the starting solvent mixture. The less polar N2 isomer should elute before the more polar N1 isomer.
Collect fractions and analyze by TLC to identify those containing the pure desired product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(2H-1,2,3-triazol-2-yl)-propan-2-amine derivative.
References
Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. RSC Publishing.
Synthesis of 1,2,4 triazole compounds. ISRES.
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC.
Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Taylor & Francis Online.
Product Class 13: 1,2,3-Triazoles. Thieme.
Strategies Towards the Synthesis of N²-Substituted 1,2,3-Triazoles. SciELO.
Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange.
Different regioisomers of carbon and nitrogen substituted 1,2,3-triazoles. ResearchGate.
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
1,2,3-Triazole - Wikipedia. Wikipedia.
Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Indian Academy of Sciences.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: Troubleshooting aqueous solubility limits of CuAAC (Click Chemistry) products in enzymatic and cell-based assays.
Introduction
Welcome to the Technical Support Center. You are likely here because your 1,2,3-triazole library is showing flat structure-activity relationships (SAR), erratic IC50 curves, or visible precipitation in your assay plates.
While the 1,2,3-triazole pharmacophore itself is polar (dipole moment ~5 D) and stable, the hydrophobic substituents often attached via Click Chemistry can render the final conjugate poorly soluble in aqueous media [1]. This guide addresses the "Crash Out" phenomenon—where compounds precipitate upon dilution from DMSO stocks into aqueous buffers—and provides validated protocols to rescue your assay data.
Module 1: Diagnosis & Initial Screening
"Is it an inactive compound or just insoluble?"
Before altering your assay, you must confirm if solubility is the culprit. False negatives often arise when the compound precipitates before reaching the target protein.
Troubleshooting Q&A
Q: My IC50 curve plateaus at 10 µM regardless of higher concentrations. Why?A: This is the classic "Solubility Ceiling." Above a certain concentration, the compound precipitates, meaning the effective concentration in solution never increases. You are measuring the solubility limit, not the potency.
Q: How do I visually confirm precipitation without expensive equipment?A: Use the Tyndall Effect . Shine a laser pointer (red or green) through the side of your assay well (if using clear plates) or a glass vial.
Clear beam path: Solution is true.
Scattered light beam (foggy/visible beam): Micro-precipitates are present.
If you lack a nephelometer, use this absorbance-based proxy.
Prepare Stocks: 10 mM compound in DMSO.
Dilution: Spike DMSO stock into PBS (pH 7.4) to reach 100 µM (1% DMSO final).
Incubation: Shake for 90 minutes at room temperature [2].
Filtration: Filter half the volume through a 0.45 µm PVDF filter plate.
Measurement: Measure UV Absorbance (280nm or peak
) of the Filtered vs. Unfiltered samples.
Calculation:
< 0.8: Significant insolubility. Proceed to Module 3.
Module 2: Solvent Optimization (The DMSO Limits)
"How much DMSO is too much?"
DMSO is the standard vehicle, but it is cytotoxic and can denature enzymes. The goal is to maximize compound solubility while minimizing DMSO artifacts.
The "Golden Rule" of Mixing
Critical Technical Note: Never add aqueous buffer to a large volume of DMSO stock. This creates a gradual change in polarity, encouraging large crystal growth.
Correct Method: Add the small volume of DMSO stock rapidly into the larger volume of swirling/mixing aqueous buffer. This forces "kinetic trapping" of the compound in a supersaturated state, delaying precipitation [3].
Data Table: Safe DMSO Limits
Assay Type
Max Tolerated DMSO (v/v)
Mechanism of Interference
Enzymatic (Robust)
2% - 5%
Denaturation of tertiary protein structure; active site distortion.
Enzymatic (Sensitive)
< 1%
Interference with cofactor binding (e.g., Kinases).
Cell-Based (Cancer Lines)
0.1% - 0.5%
Membrane permeabilization; induction of apoptosis; oxidative stress [4].
Primary Cells / Neurons
< 0.1%
High sensitivity to osmotic shock and membrane lysis.
Figure 1: Decision tree for diagnosing and resolving solubility-driven assay failures.
Module 3: Advanced Formulation (The Rescue Protocol)
"DMSO isn't working. What now?"
When DMSO limits are reached, you must use an excipient. For biological assays, 2-Hydroxypropyl-
-cyclodextrin (HP--CD) is superior to surfactants (like Tween-80 or Triton X-100) because it does not disrupt cell membranes at low concentrations [5].
Mechanism
Cyclodextrins form a "host-guest" complex.[1] The hydrophobic 1,2,3-triazole scaffold enters the lipophilic inner cavity of the cyclodextrin, while the hydrophilic outer shell ensures water solubility.
Protocol: HP-
-CD Complexation for Cell Assays
Reagents:
HP-
-CD (Cell Culture Grade)
Compound Stock (solid or high-conc DMSO)
Step-by-Step:
Prepare Vehicle: Dissolve HP-
-CD in your assay buffer (e.g., PBS or Media) to create a 20% (w/v) stock . Filter sterilize (0.22 µm).
Solvent Shift Method:
Take your compound in DMSO (e.g., 10 mM).
Dilute this 1:10 into the 20% HP-
-CD stock .
Result: 1 mM Compound in 2% HP-
-CD / 10% DMSO.
Incubation: Vortex and sonicate for 10 minutes at 37°C to allow the compound to enter the cyclodextrin cavity.
Final Dilution: Dilute this mix into your final assay wells.
Target: Final assay concentration of 0.1% - 0.5% HP-
-CD is generally inert for cells [6].
Why this works: The cyclodextrin prevents the "crash out" that usually happens when the DMSO stock hits the water.
Module 4: Chemical Strategy (Prevention)
"Can I design the problem away?"
If formulation fails, the issue is structural. 1,2,3-triazoles formed via CuAAC often link two hydrophobic rings.
Structural Modification Table
Strategy
Implementation
Effect on Solubility
PEG Linkers
Use PEG-azides instead of alkyl-azides.
Drastic increase in aqueous solubility; reduces logP.
Ionizable Groups
Add a carboxylic acid or amine to the azide/alkyne partner.
Allows salt formation; solubility becomes pH-dependent.
Glyco-Conjugation
Click a sugar moiety (glucose/galactose) to the scaffold.
High solubility; may target GLUT transporters in cells [7].
Visualization: The "Host-Guest" Rescue Mechanism
Figure 2: Mechanism of Cyclodextrin solubilization preventing aggregation.
References
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Retrieved from
Benchchem. Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. Retrieved from
Scientist Solutions. DMSO in cell based assays. Retrieved from
ALZET. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.[2][3] Retrieved from
Hilaris Publisher. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from
GSC Online Press. The therapeutic efficacy of 1,2,3-triazoles in cancer. Retrieved from
Validation of the Biological Activity of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine
The following guide is structured as an advanced technical manual for the validation of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine , a specific bioisostere of amphetamine. This document assumes the reader is familiar with m...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as an advanced technical manual for the validation of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine , a specific bioisostere of amphetamine. This document assumes the reader is familiar with medicinal chemistry and G-protein coupled receptor (GPCR) pharmacology.
A Comparative Guide to Bioisosteric Validation in Neuropharmacology
Executive Summary & Rationale
The molecule 1-(2H-1,2,3-triazol-2-yl)propan-2-amine (hereafter referred to as 2H-TPA ) represents a critical structural exploration in the search for safer psychostimulants. By replacing the phenyl ring of amphetamine with a 2H-1,2,3-triazole moiety, researchers aim to retain efficacy at the Trace Amine-Associated Receptor 1 (TAAR1) while reducing affinity for the Dopamine Transporter (DAT), thereby minimizing abuse potential.
Why this specific isomer?
The 2H-isomer of the 1,2,3-triazole is a superior bioisostere for the phenyl ring compared to the 1H-isomer. The 2H-isomer possesses a lower dipole moment and a symmetry that more closely mimics the electronic and steric profile of benzene, potentially preserving the ligand-receptor hydrophobic interactions critical for binding.
This guide provides a rigorous framework to validate the biological activity of 2H-TPA against its primary alternatives: the parent compound (Amphetamine ) and the easier-to-synthesize regioisomer (1H-TPA ).
Comparative Analysis: The Triazole-Amphetamine Landscape
To objectively validate 2H-TPA, it must be benchmarked against the "Gold Standard" (Amphetamine) and the "Negative Control" (1H-TPA).
Critical Insight: Many validation failures occur because researchers inadvertently synthesize a mixture of 1H and 2H isomers. The 1H isomer is the kinetic product of standard "Click" chemistry (CuAAC). 2H-TPA requires specific alkylation conditions or Boulton-Katritzky rearrangements. Validation must begin with structural certification.
Structural Validation Workflow (The "Gatekeeper" Step)
Before biological testing, the chemical identity must be certified. The biological activity of the mixture is useless data.
Diagram 1: Regioselective Validation Logic
This diagram illustrates the decision tree for confirming the 2H-isomer identity before biological assays.
Caption: Workflow for discriminating the bioactive 2H-isomer from the 1H-isomer using symmetry-based NMR and UV spectral shifts.
Experimental Protocols for Biological Validation
Protocol A: Functional Potency at TAAR1 (cAMP Accumulation)
Objective: Determine if 2H-TPA acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), the primary target for non-addictive psychostimulants.
Mechanism: TAAR1 couples to Gs-proteins.[1] Agonism increases intracellular cAMP.
Methodology:
Cell Line: CHO-K1 or HEK293 cells stably expressing human TAAR1 (hTAAR1).
Reagents: TR-FRET cAMP detection kit (e.g., LANCE Ultra or HTRF).
Procedure:
Seed cells (2,000 cells/well) in 384-well low-volume plates.
Incubate with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
Add 2H-TPA in a dose-response series (100 µM to 0.1 nM).
Controls: Include Amphetamine (Positive Control) and Vehicle (Basal).
Incubate for 30 minutes at RT.
Add detection antibodies (Eu-cryptate and d2-labeled cAMP).
Read FRET signal after 1 hour.
Data Analysis: Plot sigmoidal dose-response curves to determine EC50 and Emax.
Objective: Verify that 2H-TPA has reduced interaction with the Dopamine Transporter (DAT) compared to Amphetamine.
Methodology:
System: Rat synaptosomes or HEK293 cells expressing hDAT.
Tracer: [3H]-Dopamine.
Procedure:
Incubate cells/synaptosomes with test compound (2H-TPA) for 10 mins.
Add [3H]-Dopamine and incubate for 5 mins.
Terminate reaction by rapid filtration over GF/B filters.
Measure radioactivity via liquid scintillation counting.
Interpretation:
Amphetamine: Potent inhibition (IC50 ~ 20-50 nM).
2H-TPA Target: Weak inhibition (IC50 > 1000 nM) or inactive.
Causality: A high TAAR1/DAT ratio indicates a low abuse potential profile.
Mechanistic Visualization: Signaling Pathways
Understanding the downstream effects is crucial for interpreting the data. 2H-TPA is expected to bias signaling toward intracellular regulation rather than massive dopamine release.
Diagram 2: TAAR1 vs. DAT Signaling Interaction
This diagram contrasts the signaling of the target molecule versus the classic amphetamine pathway.
Caption: 2H-TPA activates TAAR1-cAMP signaling to modulate neuronal firing without directly triggering the DAT-mediated dopamine efflux associated with addiction.
References
Bioisosterism of Triazoles: Bonandi, E., et al. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today.
TAAR1 Pharmacology: Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry.
Triazole Synthesis (Regioselectivity): D'hooghe, M., et al. (2011). "Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles." Beilstein Journal of Organic Chemistry.
Amphetamine Mechanism: Sitte, H. H., & Freissmuth, M. (2015). "Amphetamines, new psychoactive substances and the monoamine transporter cycle." Trends in Pharmacological Sciences.
2H-Triazole Properties: da Silva, F. C., et al. (2020). "Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles." ResearchGate.[2]
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity: A Guide for Researchers in Drug Discovery
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1][2] Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1] This guide provides a comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.
Core Structural and Synthetic Differences: A Tale of Two Isomers
The fundamental distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the three nitrogen atoms are positioned adjacent to one another, whereas 1,2,4-triazoles have one nitrogen atom separated from the other two.[1] This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.
Caption: Diverse anticancer mechanisms of 1,2,3- and 1,2,4-triazoles.
Both triazole isomers have been incorporated into hybrids and derivatives that exhibit potent antibacterial activity, including against drug-resistant strains.
[7][8][9][10]
1,2,3-Triazole Derivatives: These compounds have shown a wide range of antimicrobial activities. [8][10]For example, certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
[1]
1,2,4-Triazole Derivatives: This class has also yielded powerful antibacterial agents. [11][9]Novel derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus.
[11]
Experimental Protocols
Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC ("Click Chemistry")
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition.
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 48 hours).
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
[5]
Conclusion
Both 1,2,3- and 1,2,4-triazoles are privileged scaffolds in drug discovery, each with distinct advantages and a broad spectrum of bioactivity. The 1,2,4-triazole core is well-established in the realm of antifungal agents due to its potent inhibition of CYP51. In contrast, the 1,2,3-triazole isomer, readily accessible through the highly efficient "click chemistry," has emerged as a versatile building block for the development of novel anticancer and antimicrobial agents. The choice between these two isomers in a drug design strategy should be guided by the specific therapeutic target and the desired pharmacological profile. Further exploration of these scaffolds, particularly through the creation of hybrid molecules and the investigation of novel mechanisms of action, holds significant promise for the future of drug development.
References
Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
Advances in synthetic approach to and antifungal activity of triazoles - Beilstein Journals. (2011, May 25).
A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed. (2024, April 29).
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (2017, November 1).
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.).
comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity - Benchchem. (n.d.).
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Longdom Publishing. (n.d.).
Click Chemistry in Drug Discovery - Sigma-Aldrich. (n.d.).
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. (2021, June 11).
"mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (n.d.).
Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives - MDPI. (2025, May 19).
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016, April 1).
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (2018, February 15).
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.).
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry | ACS Omega. (n.d.).
Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC. (2022, June 29).
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27).
(PDF) "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach" - ResearchGate. (n.d.).
1,2,3-Triazole derivatives with anticancer activity. - ResearchGate. (n.d.).
Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - RSC Publishing. (n.d.).
A practical flow synthesis of 1,2,3-triazoles - PMC - NIH. (n.d.).
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates - MDPI. (2021, April 22).
A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities - ResearchGate. (2024, July 31).
Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1 - Neuroquantology. (n.d.).
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - MDPI. (2021, September 18).
Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14).
Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed. (2023, November 5).
(A) Sequential steps applied in virtual screening workflows to select bioactive natural products. (B) Ligand - ResearchGate. (n.d.).
A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144 - Benchchem. (n.d.).
Inhibition of lanosterol 14 alpha-demethylase: Molecular modeling study of triazole derivatives acting against the phytopathogen Botrytis cinerea - Repositorio Institucional CONICET Digital. (n.d.).
A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives - International Journal of Pharmaceutical Sciences. (2024, August 10).
Screening Methods for Bioactivity and Pharmacological Properties of Natural Products - Hilaris Publisher. (2024, June 29).
(PDF) DISCUSSION AND CHARACTERIZATION OF ANTIFUNGAL PROPERTIES OF SOME 1,2,4-TRIAZOLE DERIVATIVES - ResearchGate. (2024, December 31).
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed. (2020, March 15).
Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - ASM Journals. (n.d.).
Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (n.d.).
High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening - PMC. (2024, July 8).
Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - MDPI. (2023, May 19).
A Literature Review Focusing on the Antiviral Activity of [13][14][15]and-[13][14][16]triazoles. (2023, November 24). Retrieved from
A Comprehensive review on 1, 2,4 Triazole. (n.d.).
Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.).
1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.).
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC - NIH. (n.d.).
ANTIBACTERIAL PROPERTIES OF 1,2,3-TRIAZOLES: A REVIEW. (2025, June 24).
The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - ResearchGate. (2025, August 7).
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2,3-Triazole Analogs in Drug Discovery
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, often hailed as a "privileged scaffold."[1][2][3] This five-membered heterocyclic ring, containing three adjacent nitrogen atoms, is not found in na...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, often hailed as a "privileged scaffold."[1][2][3] This five-membered heterocyclic ring, containing three adjacent nitrogen atoms, is not found in nature, yet its synthetic accessibility and unique physicochemical properties have cemented its role in the development of novel therapeutics.[4] Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and dipole interactions allow it to act as a versatile pharmacophore, a bioisosteric replacement for other functional groups (like amides), or a stable linker to connect different bioactive moieties.[5][6]
The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8][9] This highly efficient and regioselective reaction allows for the rapid generation of extensive compound libraries under mild conditions, making it an invaluable tool for systematic Structure-Activity Relationship (SAR) studies.[9] This guide provides a comparative analysis of SAR studies for 1,2,3-triazole analogs across key therapeutic areas, supported by experimental data and protocols to inform rational drug design.
The power of the 1,2,3-triazole scaffold in SAR studies is intrinsically linked to the efficiency of its synthesis. The CuAAC reaction provides a robust and high-yielding pathway to connect a wide variety of molecular fragments, enabling systematic exploration of chemical space.
Experimental Protocol: General Procedure for CuAAC "Click" Reaction
Reactant Preparation: Dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).
Catalyst Introduction: To the stirred solution, add a copper(I) source. This is typically generated in situ by adding sodium ascorbate (0.2-0.3 equivalents) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents). The ascorbate reduces Cu(II) to the active Cu(I) species.
Reaction Execution: Allow the reaction mixture to stir at room temperature. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).
Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole analog.
Causality Note: The use of sodium ascorbate is critical; it not only generates the active Cu(I) catalyst but also prevents oxidative homocoupling of the alkyne, ensuring a clean and high-yielding reaction. The choice of a water-cosolvent system often accelerates the reaction rate.
Caption: General workflow for synthesizing 1,2,3-triazole analogs via CuAAC.
Part 1: SAR in Anticancer Drug Development
1,2,3-triazole hybrids have shown significant potential as anticancer agents, with activity demonstrated against a wide range of cancer cell lines.[2][5][10] SAR studies have been pivotal in identifying the structural features crucial for cytotoxicity.
Comparative Analysis of Anticancer Analogs
SAR studies reveal that the biological activity of triazole-based anticancer agents is highly dependent on the nature of the substituents at the N-1 and C-4 positions of the triazole ring.
Coumarin Hybrids: For coumarin-triazole hybrids, a methyleneoxy bridge (–CH₂O–) connecting the triazole to a phenyl ring at C-4 was found to be optimal for activity against the MCF-7 breast cancer cell line.[11]
Chalcone Hybrids: In a series of chalcone-coumarin-triazole hybrids, the presence of a bromo group on a terminal phenyl ring was essential for potent activity against the A549 lung cancer cell line.[8]
Thymol-Oxadiazole Hybrids: A notable example, compound 9 , which links a phenol to the triazole N-1 and a thymol-oxadiazole moiety to C-4, demonstrated outstanding antiproliferative activity, surpassing standard drugs like doxorubicin against MCF-7 and HepG2 cell lines.[1]
Podophyllotoxin Hybrids: Linking the 1,2,3-triazole moiety to podophyllotoxin, a known inhibitor of tubulin polymerization, has yielded derivatives with exceptionally high potency, often in the nanomolar range.[8][12]
Caption: Key SAR principles for 1,2,3-triazole anticancer analogs.
Table 1: Comparative Anticancer Activity of 1,2,3-Triazole Analogs
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,3-triazole analogs for a specified period (e.g., 48 or 72 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: SAR in Antimicrobial Drug Development
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals.[13] 1,2,3-triazole analogs have emerged as a promising scaffold for creating novel antimicrobial agents.[1][13]
Comparative Analysis of Antimicrobial Analogs
SAR studies in this area focus on identifying substitutions that enhance potency against bacteria and fungi while maintaining low toxicity to host cells.
Anti-tubercular Activity: For analogs targeting Mycobacterium tuberculosis, specific substitutions on a terminal phenyl ring at C-4 were critical. Six compounds in one study showed significant activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL and no significant cytotoxicity against mammalian cells.[14] Molecular docking suggested these compounds bind to the DprE1 enzyme.[14]
Antibacterial/Antifungal Activity: In a series of thymol-oxadiazole-triazole hybrids, compounds with a phenol at N-1 exhibited good inhibition against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[1]
Metronidazole Hybrids: Linking the 1,2,3-triazole moiety to the metronidazole scaffold produced derivatives with significantly enhanced antimicrobial activity compared to the parent drug.[15] Compounds 5b , 5c , and 5e were identified as particularly potent against a panel of fungal and bacterial strains.[15] The presence of fluorine atoms on the phenyl ring attached to the triazole often correlated with increased activity.
Table 2: Comparative Antimicrobial Activity of 1,2,3-Triazole Analogs
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
Inoculation: Add the bacterial or fungal inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 3: SAR in Antiviral Drug Development
The 1,2,3-triazole scaffold is a key component in the design of modern antiviral agents, including those targeting viruses like SARS-CoV-2.[4][16][17] The triazole ring can act as a crucial linker or pharmacophore that facilitates binding to viral proteins.[16]
Comparative Analysis of Antiviral Analogs
Anti-SARS-CoV-2 Activity: A series of 1,2,3-triazole-benzofused molecular conjugates were evaluated against SARS-CoV-2.[16] Docking studies suggested these compounds bind to the viral spike protein. In vitro assays confirmed the antiviral potential of these hybrids against both the original SARS-CoV-2 strain and the Omicron variant.[16]
General Antiviral Scaffolds: The triazole ring is frequently used to link nucleoside analogs or other pharmacophores, demonstrating broad applicability against various viruses, including HIV, influenza, and hepatitis viruses.[17][18] The stability and defined geometry of the triazole linker are key to orienting the active moieties correctly for target engagement.
Table 3: Comparative Antiviral Activity of 1,2,3-Triazole Analogs
This assay measures the ability of a compound to protect host cells from virus-induced damage and death.
Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and grow to confluence.
Infection and Treatment: Remove the growth medium. Add a mixture of the virus at a known titer and serial dilutions of the test compound.
Incubation: Incubate the plate for a period sufficient to observe cytopathic effects in the virus control wells (typically 3-5 days).
CPE Assessment: Observe the cell monolayer daily under a microscope to assess the degree of CPE (e.g., cell rounding, detachment).
Viability Staining: At the end of the incubation, stain the remaining viable cells with a dye like crystal violet.
Quantification: Elute the dye and measure the absorbance. The EC₅₀ (50% effective concentration) is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
Conclusion and Future Perspectives
The 1,2,3-triazole scaffold is a uniquely versatile and powerful tool in drug discovery. Its synthetic tractability via click chemistry enables the rapid and efficient exploration of structure-activity relationships. The evidence clearly demonstrates that systematic modification of the substituents at the N-1 and C-4 positions of the triazole ring is a highly effective strategy for optimizing potency and selectivity against diverse biological targets, from cancer cells to pathogenic microbes and viruses.[6]
Future efforts will likely focus on developing multi-target agents, where the triazole core links two distinct pharmacophores to address complex diseases or overcome drug resistance.[9] As our understanding of its role in molecular recognition deepens, the 1,2,3-triazole "all-in-one" ring system will undoubtedly continue to be a central element in the design of the next generation of therapeutics.[6]
References
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Lizos, D., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Available at: [Link]
Gouse, et al. (2022). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]
El-Sayed, N. N. E., et al. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules. Available at: [Link]
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Rani, P., et al. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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A Senior Application Scientist's Guide to 1,2,3-Triazole Synthesis: A Comparative Study of Catalytic Systems
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation.[1][2] Its prominence stems from its unique physicochemical properties, including its role as a bioisostere...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation.[1][2] Its prominence stems from its unique physicochemical properties, including its role as a bioisostere for amide bonds, and its high chemical stability against metabolic degradation, oxidation, and reduction.[1][3] The development of efficient and highly selective synthetic methods has been crucial to unlocking the vast potential of this heterocyclic scaffold.[1]
This guide provides an in-depth comparison of the three leading catalytic systems for 1,2,3-triazole synthesis: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of each system, provide field-tested experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The CuAAC is the archetypal "click" reaction, a term coined to describe reactions that are high-yielding, wide in scope, create no offensive byproducts, and are easy to perform.[4] This reaction joins an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[5][6]
Mechanism and Causality
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers.[4][5] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and, critically, dictates the regioselectivity.[5]
The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst. The choice of a terminal alkyne is paramount, as internal alkynes are generally unreactive in CuAAC.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: A Self-Validating System
A robust CuAAC protocol involves the in-situ generation of the active Cu(I) catalyst from a more stable Cu(II) salt, typically CuSO₄, using a reducing agent. Sodium ascorbate is the reductant of choice as it is inexpensive, water-soluble, and effectively scavenges oxygen, which can otherwise lead to the oxidative homocoupling of alkynes (a common side reaction).[4][7]
Dissolve the azide and alkyne in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to yellow/orange is often observed.
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography if necessary, although often the product precipitates or is clean enough after workup.[5]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the Alternative Regioisomer
The RuAAC reaction is a powerful complement to CuAAC, providing exclusive access to 1,5-disubstituted 1,2,3-triazoles.[8][9][10] This alternative regioselectivity opens up new avenues for designing molecules where the specific substitution pattern is critical for function. Furthermore, RuAAC expands the substrate scope to include internal alkynes, yielding fully substituted triazoles.[11]
Mechanism and Causality
Unlike the copper-catalyzed pathway, the RuAAC mechanism is proposed to proceed through an oxidative coupling pathway.[11][12] The active ruthenium(II) catalyst, typically a complex like [CpRuCl(PPh₃)₂] or the more active [CpRuCl(COD)], coordinates to both the alkyne and the azide.[8][11] This is followed by the oxidative coupling of the two substrates to form a six-membered ruthenacycle intermediate.[12] The regioselectivity is determined during this step, where the bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[12] Subsequent reductive elimination releases the 1,5-triazole product and regenerates the Ru(II) catalyst.[11]
Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocol: A Self-Validating System
RuAAC reactions are typically performed under inert conditions due to the sensitivity of the ruthenium catalysts. Non-protic solvents are generally preferred as protic solvents can be detrimental to both yield and regioselectivity.[8]
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the ruthenium catalyst.
Add the anhydrous solvent via syringe, followed by the azide and the alkyne.
Stir the reaction mixture at the appropriate temperature. With the highly active [Cp*RuCl(COD)] catalyst, reactions can often proceed at room temperature, while others may require heating (e.g., 60-80 °C).[8][11]
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the 1,5-disubstituted or 1,4,5-trisubstituted triazole.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bioorthogonal Choice
For applications within living systems or on sensitive biological materials, the potential cytotoxicity of copper and ruthenium catalysts is a significant drawback.[13][14] SPAAC elegantly circumvents this issue by eliminating the need for a metal catalyst altogether.[15][]
Mechanism and Causality
SPAAC is a metal-free Huisgen 1,3-dipolar cycloaddition.[15] The reaction's driving force is the high ring strain (approx. 18 kcal/mol) of a cyclooctyne, the smallest stable cyclic alkyne.[15] This strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[15] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted mechanism to form a stable triazole linkage.[13][15] A key advantage is its bioorthogonality; neither the strained alkyne nor the azide functional groups react with native biological molecules, ensuring high specificity.[15]
Caption: A generalized workflow for a SPAAC bioconjugation experiment.
Experimental Protocol: A Self-Validating System
This protocol describes a general procedure for labeling an azide-modified protein with a strained alkyne probe.
Materials:
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
Strained Alkyne Probe (e.g., DBCO-PEG4-Biotin) (5-10 equiv), dissolved in a water-miscible solvent like DMSO
Phosphate-Buffered Saline (PBS)
Procedure:
Prepare a solution of the azide-modified protein at a known concentration (e.g., 1-5 mg/mL) in PBS buffer.
Prepare a stock solution of the strained alkyne probe in DMSO (e.g., 10 mM).
Add the required volume of the strained alkyne stock solution to the protein solution to achieve the desired final molar excess. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.
Gently mix the solution and incubate at room temperature or 37 °C. Reaction times can vary from 1 to 12 hours, depending on the specific cyclooctyne's reactivity.
Monitor the conjugation efficiency using techniques like SDS-PAGE (observing a band shift) or mass spectrometry.
Remove the excess, unreacted alkyne probe using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
The resulting labeled protein is now ready for downstream applications.
Comparative Analysis
The choice of catalytic system is dictated entirely by the desired outcome and the constraints of the experimental system. CuAAC is the workhorse for general organic synthesis due to its speed and simplicity. RuAAC is the specialist's tool for accessing the 1,5-isomer and for engaging internal alkynes. SPAAC is the undisputed champion for biological applications where metal toxicity is a concern.
The synthesis of 1,2,3-triazoles has been revolutionized by the development of these three distinct and powerful catalytic strategies. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the most widely used method for its simplicity, speed, and perfect regiocontrol for the 1,4-isomer. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides essential access to the complementary 1,5-regioisomer and allows for the use of internal alkynes, broadening the synthetic possibilities. Finally, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has opened the door to performing these powerful ligations in the most sensitive of environments, including inside living organisms. A thorough understanding of the mechanisms, advantages, and limitations of each system, as presented in this guide, empowers researchers to make informed decisions and successfully apply the transformative power of triazole chemistry to their scientific pursuits.
Title: 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity
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Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review
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Title: Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles
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Title: Click chemistry
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Title: Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis
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Personal protective equipment for handling 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine
Comprehensive Safety and Handling Guide: 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine This guide provides essential safety and logistical information for the handling and disposal of 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine. A...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine
This guide provides essential safety and logistical information for the handling and disposal of 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine. As a valued researcher, your safety is paramount. This document is structured to provide clear, actionable, and scientifically-grounded advice to ensure safe laboratory practices. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, the following protocols are synthesized from established best practices for structurally similar triazole-based compounds and are designed to provide a robust framework for safe handling.
Hazard Assessment and Core Principles
Triazole-containing compounds, while invaluable in pharmaceutical and materials science, necessitate careful handling due to their potential for biological activity and associated hazards. Based on analogous compounds, 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine should be treated with caution. The primary anticipated hazards include:
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2]
Serious Eye Irritation: Contact with eyes can lead to significant irritation or damage.[1][2][3]
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
Potential for Systemic Effects: Absorption through the skin or ingestion could lead to unforeseen health consequences.[4] Some triazole derivatives are also suspected of causing cancer.[3]
Therefore, a proactive and comprehensive approach to personal protective equipment (PPE) and handling is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is mandatory to prevent exposure.[3] The following table outlines the minimum required PPE for handling 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine.
Protection Type
Specific Equipment
Standards & Justification
Eye/Face Protection
Safety glasses with side-shields or chemical goggles.[5] A face shield is recommended if there is a significant splash hazard.
Must conform to EN166 (EU) or NIOSH (US) standards to protect against chemical splashes and airborne particles.
Skin Protection
Chemical-resistant gloves (e.g., Nitrile).[5] A lab coat or chemical-resistant apron is also required.[5][6]
Inspect gloves for any signs of degradation or perforation before each use. Follow proper glove removal techniques to prevent skin contact.
Respiratory Protection
A dust mask (N95 or equivalent) is required for handling powders. For operations that may generate vapors or aerosols, a NIOSH/MSHA or EN 149 approved respirator with an appropriate chemical cartridge should be used.[6]
All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Foot Protection
Closed-toe shoes are mandatory in the laboratory.
Provides protection against spills and dropped objects.
Operational Plan: From Receipt to Disposal
A systematic approach to the handling, storage, and disposal of 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine is critical to minimizing risk.
Pre-Handling Preparations
Review Safety Documentation: Before commencing any work, thoroughly review this guide and any available safety information for the compound.
Ensure Proper Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
Assemble and Inspect PPE: Don all required PPE as detailed in the table above, ensuring each item is in good condition.[3]
Prepare Workspace: The work area should be clean and uncluttered.[6] Locate the nearest emergency eyewash station and safety shower and confirm they are operational.[6]
Handling Procedures
Avoid Dust and Aerosol Formation: When handling the solid form of the compound, minimize the creation of dust.[4][6][7] If the compound is in solution, handle it in a manner that avoids the generation of aerosols.
Controlled Dispensing: Use appropriate tools (e.g., spatulas, syringes) for transferring the compound.
Container Management: Keep the container tightly closed when not in use.[6]
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][7] Do not eat, drink, or smoke in the laboratory.[8][9]
Storage
Proper storage is crucial for maintaining the stability of the compound and preventing accidental exposure.
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5][6]
Container: Keep the compound in its original, tightly sealed container.[6]
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
Emergency Situation
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11] Remove contaminated clothing and shoes.[10][11] Seek medical attention if irritation persists.
Eye Contact
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[10]
Inhalation
Move the individual to fresh air.[1][6][10] If breathing is difficult, provide oxygen.[6][10] Seek medical attention.[6]
Ingestion
Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.[6]
Spill
Evacuate the area. For minor spills, and if it is safe to do so, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[12] For major spills, contact your institution's emergency response team.[4]
Disposal Plan: Responsible Waste Management
All waste containing 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][13]
Waste Collection: Collect all waste in clearly labeled, sealed containers.
Segregation: Do not mix this waste with other waste streams unless explicitly permitted.
Disposal Vendor: Utilize a licensed hazardous waste disposal company for final disposal.[14]
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and emergency response.
Caption: Standard Operating Procedure for Handling 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine.
Caption: Emergency Response Protocol for Accidental Exposure.
References
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Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem. (2025).
Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).
Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98% - Cole-Parmer. (2005, October 3).
SAFETY DATA SHEET - TCI Chemicals.
3-Amino-1,2,4-triazole - Santa Cruz Biotechnology.
SAFETY DATA SHEET - TCI Chemicals. (2025, January 8).
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safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
SAFETY DATA SHEET - TCI Chemicals. (2025, July 8).
SAFETY DATA SHEET.
Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2025, March 31).
1,2,4-Triazole 5907 - SAFETY DATA SHEET.
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UCPA LLC MATERIAL SAFETY DATA SHEET - Greenbook.net.
safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
SAFETY DATA SHEET - BP. (2025, October 31).
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2H-1,2,3-Triazole SDS, 288-35-7 Safety Data Sheets - ECHEMI.